3-(tritylamino)propanoic Acid
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Overview
Description
3-(Tritylamino)propanoic Acid: is an organic compound with the molecular formula C22H21NO2 It is characterized by the presence of a trityl group (triphenylmethyl) attached to an amino group, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(tritylamino)propanoic acid typically involves the reaction of triphenylmethyl chloride with 3-aminopropanoic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like tetrahydrofuran or dichloromethane.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-(Tritylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trityl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 3-(tritylamino)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Tritylamino)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(tritylamino)propanoic acid involves its interaction with various molecular targets. The trityl group can act as a protective group in synthetic chemistry, while the amino and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions. These interactions can influence the compound’s reactivity and binding affinity to specific targets, making it useful in various applications.
Comparison with Similar Compounds
3-(Tritylthio)propanoic Acid: Similar structure but with a sulfur atom replacing the amino group.
Indole-3-propionic Acid: Contains an indole ring instead of the trityl group.
3-(P-Tolyl)propanoic Acid: Contains a p-tolyl group instead of the trityl group.
Uniqueness: 3-(Tritylamino)propanoic acid is unique due to the presence of the trityl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications.
Properties
CAS No. |
58995-30-5 |
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Molecular Formula |
C22H21NO2 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
3-(tritylamino)propanoic acid |
InChI |
InChI=1S/C22H21NO2/c24-21(25)16-17-23-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,23H,16-17H2,(H,24,25) |
InChI Key |
DRBJRRIAZMJBOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCC(=O)O |
Origin of Product |
United States |
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